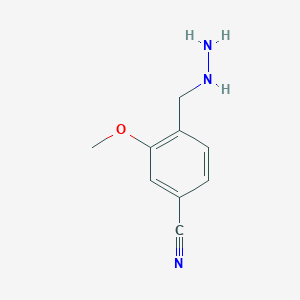
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride, also known as DPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPP is a sulfonyl chloride derivative that is widely used as a reagent in organic synthesis. It has also been studied for its potential use as a pharmacological agent due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood, but it is believed to act as a sulfonating agent, which can modify the structure and properties of various molecules. 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to selectively sulfonate primary and secondary amines, as well as thiols and alcohols. This makes it a versatile reagent for the modification of biomolecules and other organic compounds.
Biochemical and Physiological Effects
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have a wide range of biochemical and physiological effects. It has been studied for its potential use as an anticancer agent, due to its ability to inhibit the growth of cancer cells. 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments include its high reactivity, selectivity, and ease of use. 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is also relatively inexpensive and readily available, making it a popular reagent in organic synthesis. However, 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has some limitations, including its sensitivity to moisture and air, which can affect its stability and reactivity. It also requires careful handling due to its potential toxicity.
Direcciones Futuras
There are many potential future directions for research on 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One area of interest is the development of new synthetic methods for the preparation of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride and related compounds. Another area of research is the investigation of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride's potential as a pharmacological agent, particularly in the treatment of cancer and other diseases. Additionally, research on the biochemical and physiological effects of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride may lead to the discovery of new therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-(2,2-difluoroethyl)-3-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride in the presence of a base. This results in the formation of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride as a white solid. The synthesis of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been optimized to improve yields and purity, making it a cost-effective and efficient reagent for organic synthesis.
Aplicaciones Científicas De Investigación
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has found numerous applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is commonly used as a reagent for the preparation of sulfonamides, which are important pharmacological agents. 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been used in the synthesis of pyrazole derivatives, which have potential applications in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-2-3-17-6-7-8(18(10,15)16)4-14(13-7)5-9(11)12/h4,9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMOGEXGPLFEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2739142.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2739143.png)
![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2739144.png)



![N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide](/img/structure/B2739151.png)



![4-methyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide](/img/structure/B2739155.png)
![N-(4-methoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2739160.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)